Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate” is a chemical compound. It is a derivative of N-Boc piperazine . The exact details of this specific compound are not widely available, but it is offered by some chemical suppliers.
Synthesis Analysis
While the exact synthesis process for “Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate” is not explicitly mentioned in the sources, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate derivatives have been synthesized and characterized using various spectroscopic methods, including FT-IR, NMR, and LCMS. Single crystal X-ray diffraction analysis has been employed to confirm their structures. For example, the synthesis, characterization, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been studied (Kulkarni et al., 2016).
Molecular Structure Analysis
- The crystal and molecular structures of various tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate derivatives have been reported. These studies provide insights into the molecular conformations and intermolecular interactions within these compounds (Mamat, Flemming, & Köckerling, 2012).
Biological Activity
- Some derivatives of tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate have been evaluated for their antibacterial and antifungal activities. For instance, certain compounds have shown moderate activity against a range of microorganisms (Sanjeevarayappa et al., 2015).
Anticorrosive Properties
- Investigations into the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic environments have been conducted. These studies involve electrochemical, quantum chemical, and surface characterization methods (Praveen et al., 2021).
properties
IUPAC Name |
tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4/h8,13H,5-7H2,1-4H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNNQLMMKGNVKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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